molecular formula C13H21NO B13307322 Pentyl(2-phenoxyethyl)amine

Pentyl(2-phenoxyethyl)amine

Cat. No.: B13307322
M. Wt: 207.31 g/mol
InChI Key: WOEAQQLEAOIBPH-UHFFFAOYSA-N
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Description

Pentyl(2-phenoxyethyl)amine is an organic compound characterized by a pentyl group attached to a 2-phenoxyethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentyl(2-phenoxyethyl)amine can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 2-phenoxyethylamine with a pentyl halide under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Pentyl(2-phenoxyethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pentyl(2-phenoxyethyl)amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Pentyl(2-phenoxyethyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentyl(2-phenoxyethyl)amine is unique due to the combination of the pentyl and phenoxyethylamine groups, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-(2-phenoxyethyl)pentan-1-amine

InChI

InChI=1S/C13H21NO/c1-2-3-7-10-14-11-12-15-13-8-5-4-6-9-13/h4-6,8-9,14H,2-3,7,10-12H2,1H3

InChI Key

WOEAQQLEAOIBPH-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCCOC1=CC=CC=C1

Origin of Product

United States

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